
9-Methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine is a complex organic compound that belongs to the class of benzoxonines This compound is characterized by its unique structure, which includes a methoxy group and a methoxyphenyl group attached to a tetrahydrobenzoxonine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted benzaldehydes and cyclic ketones in the presence of acid or base catalysts to form the desired benzoxonine structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The methoxy and methoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxonine derivatives.
Wissenschaftliche Forschungsanwendungen
9-Methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial or antioxidant properties.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug development.
Industry: The compound can be utilized in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 9-Methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with molecular targets and pathways within biological systems. The methoxy and methoxyphenyl groups may play a role in binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl): This compound shares a similar benzopyran structure with methoxy and methoxyphenyl groups.
Extended Flavonoids: These compounds have a phenyl substituted benzopyran framework and exhibit similar chemical properties.
Uniqueness
9-Methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine is unique due to its specific tetrahydrobenzoxonine core and the arrangement of functional groups
Eigenschaften
Molekularformel |
C21H24O3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
9-methoxy-8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C21H24O3/c1-15-5-4-6-18-19(24-14-13-15)11-12-20(23-3)21(18)16-7-9-17(22-2)10-8-16/h5,7-12H,4,6,13-14H2,1-3H3 |
InChI-Schlüssel |
RTQGLGXAFCQBGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OC)OCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


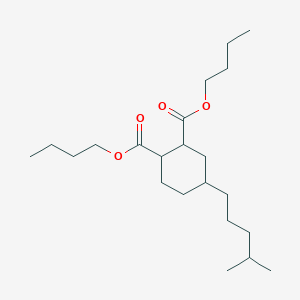
![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![3-Methylene-8-ethoxycarbonyl-8-aza-bicyclo[3.2.1]octane](/img/structure/B12637953.png)
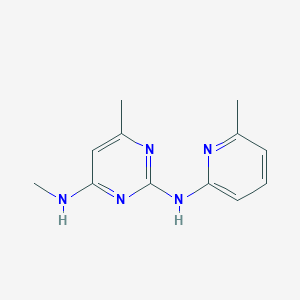
![[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)


![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)
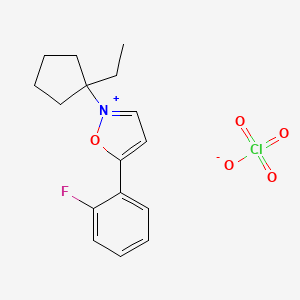
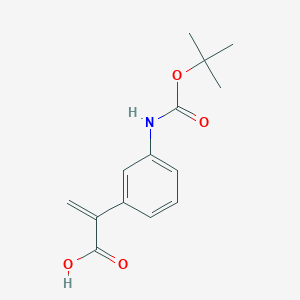
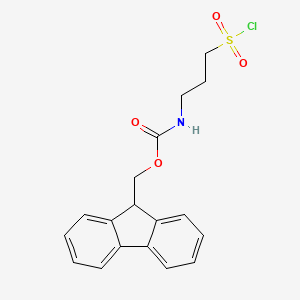
![5H-Benzocycloheptene-5-propanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12638017.png)
